molecular formula C21H22N2O5S B2712337 Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-07-7

Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2712337
CAS No.: 866349-07-7
M. Wt: 414.48
InChI Key: AUWMBIRTLGWBJC-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reaction Pathways

Ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, derived from reactions involving similar compounds, show significant potential in studying reaction pathways and the effects of various reagents, temperature, and reaction time on these pathways (Fesenko et al., 2010).

Pharmacological Investigation

The compound has been used in pharmacological investigations, particularly in synthesizing derivatives for antihypertensive and anti-inflammatory activities (Chikhale et al., 2009).

Antimicrobial Analysis

Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives synthesized in an environmentally friendly manner exhibited significant in vitro antifungal and antibacterial activities, showing the potential of these compounds in antimicrobial applications (Tiwari et al., 2018).

Synthesis of Heterocyclic Compounds

In the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, this compound and its derivatives demonstrated potential for diverse applications in the field of medicinal chemistry, particularly in the development of antimicrobial agents (Sarvaiya et al., 2019).

Investigation into Thermodynamic Properties

The thermodynamic properties of similar esters were studied, providing insight into their combustion energies, enthalpies of formation, and fusion, which are crucial for understanding their behavior in various chemical and pharmaceutical processes (Klachko et al., 2020).

Properties

IUPAC Name

ethyl 6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-28-20(24)18-17(13-29(26,27)16-11-9-14(2)10-12-16)22-21(25)23-19(18)15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWMBIRTLGWBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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